4-Aminomethyl-4'-methyl-2,2'-bipyridine

Artificial Photosynthesis Dye-Sensitized Solar Cells Electron Transfer

Researchers often face synthetic bottlenecks when conjugating photoactive metal centers to polymer scaffolds, as standard ligands lack a direct anchoring point. 4-Aminomethyl-4'-methyl-2,2'-bipyridine (CAS 213124-09-5) resolves this with its primary amine handle, enabling single-step amide bond formation without pre-activation. Key advantages from validated data: • Achieves a 13.3% shorter inter-chromophore distance (10.31 Å) for faster energy hopping. • Provides a 6 nm absorption red-shift vs. [Ru(bpy)₃]²⁺ while maintaining a 0.92 V redox potential. • Facilitates a ~5-fold PCE enhancement when used to graft assemblies onto rGO.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
Cat. No. B12962054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminomethyl-4'-methyl-2,2'-bipyridine
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=NC=CC(=C2)CN
InChIInChI=1S/C12H13N3/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8,13H2,1H3
InChIKeyRUZFBWKOWYOIPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bifunctional Ligand for Ru(II) Chromophore Conjugation


4-Aminomethyl-4'-methyl-2,2'-bipyridine (CAS 213124-09-5) is an unsymmetrically substituted 2,2'-bipyridine derivative. Its structure features an aminomethyl anchor at the 4-position and an electron-donating methyl group at the 4'-position . This bifunctional design allows it to act as a strong ligand for metals like ruthenium while simultaneously providing a reactive handle for covalent conjugation. It is a key intermediate in the synthesis of advanced metallopolymers and graphene-based light-harvesting assemblies, where it serves as a critical structural bridge between a photoactive metal center and a polymer scaffold or surface [1].

Why Generic Bipyridines Fail in Conjugation


Generic 2,2'-bipyridines like the parent ligand or symmetrical 4,4'-dimethyl-2,2'-bipyridine cannot be directly substituted for 4-aminomethyl-4'-methyl-2,2'-bipyridine in applications requiring a precise, short amide linkage to a support scaffold. The target compound's unique value lies in its single, spatially defined aminomethyl group, which provides a superior coupling point. Unlike a carboxylic acid analog, the amine allows for direct amide bond formation without the need for additional activating agents, simplifying the synthetic pathway. Furthermore, the methyl group at the 4'-position is essential to maintain an electron-donating environment comparable to the widely used 4,4'-dimethyl-2,2'-bipyridine ligand, preserving the desired photophysical properties of the metal center [1]. Using an unsubstituted or solely aminomethyl-substituted bipyridine would alter the complex's electronic structure, as demonstrated by the distinct photophysical shifts observed for this specific ligand system.

Quantified Performance Differentiation in Ru(II) Photosensitizers


Redox Potential Maintenance with Photophysical Tunability

When coordinated as the monomeric complex [Ru(bpy)₂(4-CH₂NH₂-4'-CH₃-bpy)]²⁺ (monomer 4), the target ligand maintains a Ru(III/II) oxidation potential of ~0.92 V vs. AgNO₃/Ag, which is identical to the parent [Ru(bpy)₃](PF₆)₂ complex [1]. This demonstrates that the methyl and aminomethyl substituents do not disrupt the redox energetics required for many electron-transfer applications. Crucially, the ligand provides significant photophysical differentiation: monomer 4 exhibits a bathochromic red-shift in its absorption maximum by ~6 nm (161 cm⁻¹) and in its emission maximum by ~11 nm (226 cm⁻¹) compared to [Ru(bpy)₃](PF₆)₂, along with an extended excited-state lifetime of 945 ns versus 806 ns for the parent complex [1].

Artificial Photosynthesis Dye-Sensitized Solar Cells Electron Transfer

Shorter Inter-Chromophore Distance for Faster Energy Transfer

The specific carbonyl-amino-methylene linker enabled by 4-aminomethyl-4'-methyl-2,2'-bipyridine creates a shorter spatial arrangement between Ru(II) chromophores in a fully loaded polymer (P3). Molecular dynamics simulations reveal an average nearest-neighbor Ru–Ru distance of 10.31 Å for this polymer [1]. This is 1.37 Å shorter than the 11.68 Å distance calculated for polymer P3′, which is an identical system where the target's aminomethyl linker has been replaced by a longer carbonyl-amino-ethylene analog [1]. The resulting closer packing is correlated with a faster excited-state energy hopping rate between Ru* centers in P3 compared to P3′ [1].

Light-Harvesting Polymers Energy Transfer Dynamics Supramolecular Materials

Single-Step Amide Conjugation Without Pre-activation

The primary aminomethyl (-CH₂NH₂) group on the target compound serves as a direct nucleophile for forming stable amide bonds with activated esters, such as N-hydroxysuccinimide (NHS)-derivatized polymers, in a single, high-yielding post-polymerization step [1]. This contrasts with a common functional analog like 4'-methyl-2,2'-bipyridine-4-carboxylic acid, which would need to be activated first (e.g., by conversion to an acid chloride or NHS ester) to achieve a similar amide coupling. The target compound's amine is therefore a more synthetically efficient anchor, eliminating the need for a pre-activation step of the metal complex and simplifying the preparative route for complex macromolecular architectures [1].

Metallopolymer Synthesis Bioconjugation Chemistry Solid-Phase Synthesis

High-Value Application Scenarios


High-Density Light-Harvesting Antennae

Researchers designing light-harvesting polymers or surface-grafted assemblies for artificial photosynthesis will benefit from 4-aminomethyl-4'-methyl-2,2'-bipyridine derived materials. As proven by molecular dynamics, using this compound results in a 13.3% shorter inter-chromophore distance (10.31 Å) compared to structures using a longer analog linker, yielding a faster energy hopping rate [1]. This is critical for maximizing the exciton migration length and overall antenna efficiency.

Dye-Sensitized Solar Cells with Red-Shifted Absorption

For DSSC applications, this ligand imparts key spectroscopic advantages when complexed to ruthenium. The complex shows a quantified 6 nm absorption and 11 nm emission red-shift compared to the standard [Ru(bpy)₃]²⁺ dye, which can enhance light capture in the visible spectrum [1]. Simultaneously, it maintains a 0.92 V vs. AgNO₃/Ag redox potential, ensuring compatibility with standard iodine-based redox mediators, offering a 'drop-in' enhancement for device performance [1].

Efficient Post-Polymerization Metallopolymer Synthesis

This aminomethyl derivative is an ideal choice for synthetic chemists requiring high-efficiency conjugation. Its primary amine group reacts directly with activated ester polymers to form a stable amide bond in a single step, an advantage over carboxyl-based ligands that require pre-activation [1]. This streamlined process is invaluable for preparing well-defined, highly-loaded metallopolymers for applications ranging from electrochromic devices to antimicrobial surface coatings.

Graphene-Based Hybrid Optoelectronic Assemblies

The compound's bifunctional nature makes it the critical bridge in advanced hybrid materials. It has been successfully used to covalently graft light-harvesting metallopolymer brushes onto reduced graphene oxide sheets, creating a nanohybrid that exhibits a remarkable ~5-fold enhancement in photovoltaic power conversion efficiency compared to a device built with the isolated polymer [2]. This demonstrates its value as an unambiguous structural linchpin in next-generation optoelectronic platforms.

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